![molecular formula C25H30ClF3N4O4S B2674513 N-{4-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4'-bipiperidine]-1'-yl)sulfonyl]-3-methylphenyl}acetamide CAS No. 2097938-22-0](/img/structure/B2674513.png)

N-{4-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4'-bipiperidine]-1'-yl)sulfonyl]-3-methylphenyl}acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

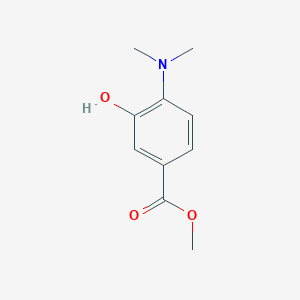

Beschreibung

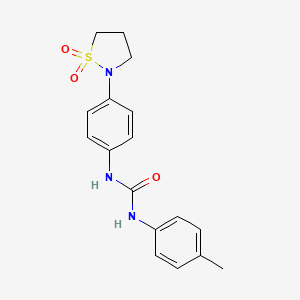

The compound contains several functional groups including a sulfonyl group (-SO2-), an acetamide group (-NHCOCH3), a bipiperidine group, and a pyridine ring with a trifluoromethyl group (-CF3) and a chlorine atom attached. These functional groups could potentially give the compound a variety of chemical properties and reactivities .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyridine ring and the bipiperidine group could potentially impart some rigidity to the molecule .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity (fat-solubility), which could affect its behavior in biological systems .Wissenschaftliche Forschungsanwendungen

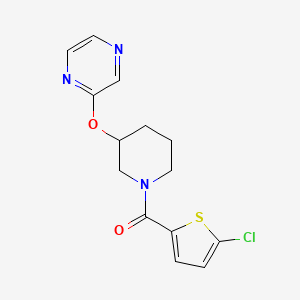

Antithrombotic Properties

Compounds with similar structural features have been studied for their antithrombotic properties. For instance, SSR182289A, a novel, potent, and selective thrombin inhibitor, demonstrates potent oral antithrombotic properties in animal venous, arterio-venous shunt, and arterial thrombosis models (Lorrain et al., 2003).

Synthetic Chemistry Applications

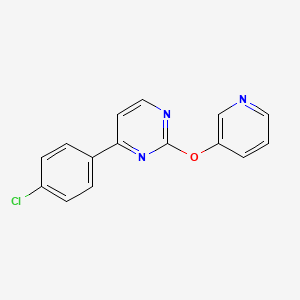

The rearrangement of 4-amino-3-halo-pyridines by nucleophilic aromatic substitution has been described, showcasing the versatility of pyridine derivatives in synthetic chemistry (Getlik et al., 2013).

Materials Science

In materials science, novel soluble fluorinated polyamides containing pyridine and sulfone moieties have been synthesized, demonstrating applications in creating materials with specific thermal and mechanical properties (Liu et al., 2013).

Antifungal Activities

Research into N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides has shown these compounds to possess significant antifungal activity against Candida albican and Aspergillus niger, highlighting their potential in developing new antifungal agents (Ugwu & Okoro, 2014).

Anticancer and PI3K Inhibition

The modification of specific acetamide compounds to include alkylurea moieties has been studied for their antiproliferative activities against cancer cell lines and their ability to inhibit PI3Ks and mTOR, indicating potential applications in cancer therapy (Wang et al., 2015).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[4-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]piperidin-1-yl]sulfonyl-3-methylphenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30ClF3N4O4S/c1-16-13-19(31-17(2)34)3-4-23(16)38(35,36)33-11-5-20(6-12-33)32-9-7-21(8-10-32)37-24-22(26)14-18(15-30-24)25(27,28)29/h3-4,13-15,20-21H,5-12H2,1-2H3,(H,31,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSOACXIJOAVJQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)N2CCC(CC2)N3CCC(CC3)OC4=C(C=C(C=N4)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30ClF3N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

575.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dimethyl-1-[(oxan-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2674435.png)

![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone](/img/structure/B2674437.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(methylthio)phenyl)acetate](/img/structure/B2674438.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B2674443.png)

![1-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone](/img/structure/B2674444.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2674447.png)

![1-[(3,5-Dimethylphenyl)methyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2674448.png)